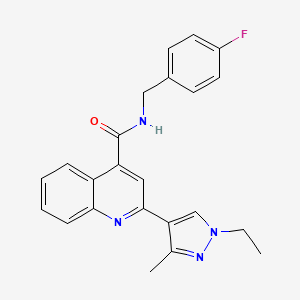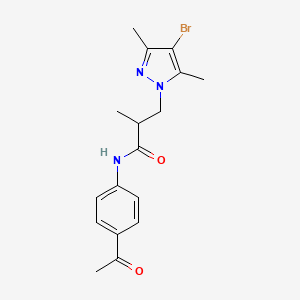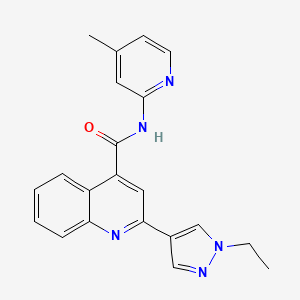![molecular formula C20H21N5O4 B10941614 1-ethyl-4-({(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B10941614.png)
1-ethyl-4-({(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-N-propyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-4-({(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes a pyrazole ring, a nitrophenyl group, and a furan ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-4-({(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the ethyl and propyl groups: Alkylation reactions are used to introduce the ethyl and propyl groups onto the pyrazole ring.
Attachment of the nitrophenyl and furan groups: This step involves the formation of a Schiff base through the condensation of an aldehyde (derived from the nitrophenyl and furan groups) with the amino group on the pyrazole ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-ETHYL-4-({(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can be facilitated by Lewis acids such as aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-ETHYL-4-({(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the nitrophenyl group may interact with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
1-ETHYL-4-({(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other pyrazole derivatives, such as:
- 1-ETHYL-3-(4-NITROPHENYL)-1H-PYRAZOLE-4-CARBOXAMIDE
- 1-PROPYL-4-(2-FURYL)-1H-PYRAZOLE-3-CARBOXAMIDE
These compounds share similar structural features but differ in the specific substituents attached to the pyrazole ring. The unique combination of the nitrophenyl and furan groups in 1-ETHYL-4-({(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21N5O4 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
1-ethyl-4-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-N-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H21N5O4/c1-3-11-21-20(26)19-17(13-24(4-2)23-19)22-12-16-9-10-18(29-16)14-5-7-15(8-6-14)25(27)28/h5-10,12-13H,3-4,11H2,1-2H3,(H,21,26) |
InChI Key |
PTKVSRPFHCSAMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=NN(C=C1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-(2,5-Dimethylpiperazine-1,4-diyl)bis[2-(4-chlorophenoxy)ethanone]](/img/structure/B10941543.png)
![2-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide](/img/structure/B10941544.png)
![1,3-dimethyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10941556.png)
![[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2-methoxyphenoxy)methyl]phenyl}methanone](/img/structure/B10941558.png)
![2,4-dichloro-5-(diethylsulfamoyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzamide](/img/structure/B10941566.png)
![4-{[(E)-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10941568.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941569.png)
![1-(3,4-dichlorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10941581.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-nitro-1H-pyrazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10941596.png)

![3-[(Acetyloxy)methyl]-7-{[(4-fluorophenoxy)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10941632.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B10941633.png)
